molecular formula C23H27FN4O2 B2994108 N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922066-93-1

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2994108
CAS No.: 922066-93-1
M. Wt: 410.493
InChI Key: XEWQPEAQCSDQKQ-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H27FN4O2 and its molecular weight is 410.493. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

Research on similar compounds, like LY654322, has focused on understanding their metabolic pathways and pharmacokinetic profiles. Such studies are crucial for developing drugs with optimal absorption, distribution, metabolism, and excretion (ADME) properties. For example, the metabolism of LY654322 to diimidazopyridine metabolites indicates complex biotransformation processes that can influence drug design and therapeutic efficacy (Borel et al., 2011).

Neurokinin-1 Receptor Antagonism

Compounds with structural similarity have been investigated for their neurokinin-1 (NK1) receptor antagonism, which is relevant for treating conditions like depression and emesis. The development of orally active, water-soluble NK1 receptor antagonists demonstrates the potential for similar compounds to be utilized in creating new therapeutics (Harrison et al., 2001).

Orexin Receptor Mechanisms

Exploring the role of orexin receptors in compulsive food consumption has uncovered potential targets for treating binge eating and possibly other eating disorders. Selective antagonism at orexin-1 receptors (OX1R) could represent a novel pharmacological approach to managing these conditions, suggesting that compounds affecting these pathways may have therapeutic value (Piccoli et al., 2012).

Glycolic Acid Oxidase Inhibition

Studies on derivatives as inhibitors of glycolic acid oxidase hint at applications in treating conditions like hyperoxaluria. Compounds with significant inhibitory effects on this enzyme could lead to the development of new treatments for reducing urinary oxalate levels, a key factor in kidney stone formation (Rooney et al., 1983).

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-27-13-10-17-14-16(4-9-20(17)27)21(28-11-2-3-12-28)15-25-22(29)23(30)26-19-7-5-18(24)6-8-19/h4-9,14,21H,2-3,10-13,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWQPEAQCSDQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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